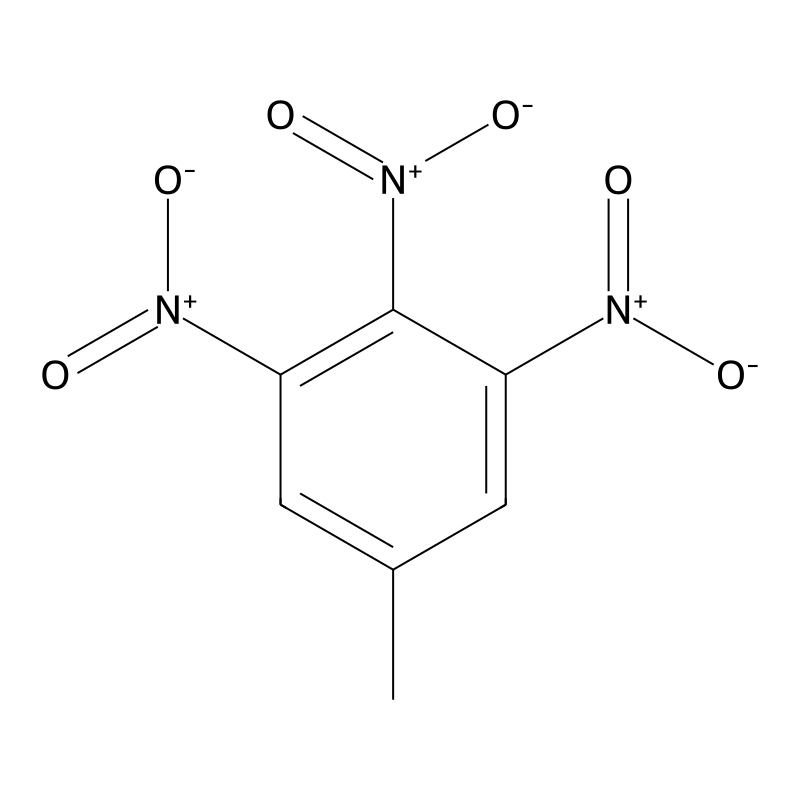

3,4,5-Trinitrotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

C6H2(NO2)3CH3C_6H_2(NO_2)_3CH_3C6H2(NO2)3CH3

. It’s best known as an explosive material with convenient handling properties .Explosive Material

Field: Military and Civilian Applications

Results: The effectiveness of TNT as an explosive makes it a standard for gauging the strength of other explosives.

Environmental Restoration

Chemical Synthesis

Field: Chemistry

Application: TNT is occasionally used as a reagent in chemical synthesis.

Method: The specific methods of application or experimental procedures would depend on the particular synthesis being performed.

Results: The outcomes would also vary based on the specific synthesis.

Detection Systems

Field: Sensor Technology

Application: TNT can be detected using microring resonator sensors.

Results: The sensor can detect the presence of TNT in the environment.

Adsorption Studies

3,4,5-Trinitrotoluene, commonly known as trinitrotoluene or by its abbreviation TNT, is an organic compound with the chemical formula C₇H₅N₃O₆. It is characterized by three nitro groups (-NO₂) attached to a toluene molecule (C₇H₈) at the 2, 4, and 6 positions of the benzene ring. This compound is primarily recognized for its explosive properties and has been widely used in military and industrial applications. The structure of trinitrotoluene contributes to its stability under normal conditions while allowing it to undergo rapid decomposition upon detonation, releasing a significant amount of energy.

Trinitrotoluene is known for its reactivity, particularly in explosive environments. Upon detonation, it undergoes a decomposition reaction that can be summarized as follows:

This reaction is exothermic and characterized by high activation energy in the gas phase (~62 kcal/mol), but significantly lower activation energies (~35 kcal/mol) in condensed phases . Trinitrotoluene can also react with various chemical agents; for instance, it can form more sensitive explosive products when reacted with metals like lead or iron .

Trinitrotoluene exhibits limited biological activity but poses significant health risks upon exposure. Studies indicate that it can be absorbed through the skin and inhaled as dust or vapors, leading to potential toxic effects. Chronic exposure may result in hematological effects, including methemoglobinemia, which impairs oxygen transport in the blood. Additionally, metabolites of trinitrotoluene have been detected in urine following occupational exposure, indicating its bioaccumulation potential .

The synthesis of trinitrotoluene typically involves a multi-step nitration process:

- Nitration of Toluene: Toluene is first nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce mononitrotoluene.

- Renitration: The mononitrotoluene is then renitrated to form dinitrotoluene.

- Final Nitration: The dinitrotoluene undergoes a final nitration step to yield trinitrotoluene. This step often employs anhydrous nitric acid and oleum under controlled conditions to minimize side reactions .

Recent advancements include the use of flow chemistry techniques that enhance safety and efficiency during the synthesis process while achieving high conversion rates .

Trinitrotoluene is predominantly utilized as an explosive material due to its favorable handling characteristics and stability. Its applications include:

- Military Explosives: Widely used in artillery shells and bombs.

- Industrial Explosives: Employed in mining and construction for demolition purposes.

- Chemical Reagent: Occasionally used in organic synthesis for generating charge transfer salts .

Research has shown that trinitrotoluene interacts with various environmental components, leading to transformations that can affect its stability and toxicity. For instance, it can undergo photodegradation when exposed to sunlight or react with reduced components in sediments, resulting in the formation of less toxic metabolites such as aminodinitrotoluenes. These interactions highlight the compound's potential environmental impact and the need for careful management in contaminated sites .

Trinitrotoluene shares structural similarities with several other nitro-substituted aromatic compounds. Here are some notable comparisons:

| Compound Name | Formula | Unique Features |

|---|---|---|

| 2,4-Dinitrotoluene | C₇H₆N₂O₄ | Precursor to trinitrotoluene; less stable than TNT. |

| 2,6-Dinitrotoluene | C₇H₆N₂O₄ | Isomeric form; different explosive properties. |

| Nitrobenzene | C₆H₅NO₂ | Single nitro group; used as a solvent and reagent. |

| 1,3-Dinitrobenzene | C₆H₄N₂O₄ | Used in dye production; more toxic than TNT. |

Trinitrotoluene's unique combination of stability during storage and high energy release upon detonation distinguishes it from these similar compounds. Its widespread use as a standard benchmark for explosive yield further underscores its significance in both military and industrial contexts .

Nitration Pathways for Toluene Derivatives

The synthesis of 3,4,5-trinitrotoluene represents a cornerstone achievement in nitroaromatic chemistry, involving sequential electrophilic aromatic substitution reactions that progressively introduce nitro groups onto the toluene scaffold [2]. The conventional industrial approach employs a three-stage nitration process utilizing mixed acid systems, where toluene undergoes successive nitration reactions at carefully controlled temperatures and acid concentrations [3] [4].

The initial nitration step involves the conversion of toluene to mononitrotoluene at temperatures ranging from 25-60°C using a nitrating mixture comprising concentrated nitric acid and sulfuric acid [5] [6]. This reaction preferentially yields ortho-nitrotoluene and para-nitrotoluene isomers in an approximate ratio of 60:40, with meta-nitrotoluene formation limited to 2-5% of the product distribution [7] [6]. The regioselectivity observed in this transformation reflects the activating and directing influence of the methyl substituent, which increases the electron density at the ortho and para positions relative to the meta position [8] [9].

| Nitration Stage | Temperature Range (°C) | Reaction Time | Primary Products | Yield (%) | Selectivity Issues |

|---|---|---|---|---|---|

| Toluene → Mononitrotoluene | 25-60 | 30-90 minutes | o-Nitrotoluene, p-Nitrotoluene | 85-95 | Meta-isomer formation (2-5%) |

| MNT → Dinitrotoluene | 60-80 | 1-2 hours | 2,4-Dinitrotoluene, 2,6-Dinitrotoluene | 80-90 | Isomer distribution challenges |

| DNT → 3,4,5-Trinitrotoluene | 90-130 | 2-4 hours | 3,4,5-Trinitrotoluene | 75-85 | Side product formation |

The subsequent dinitration stage requires elevated temperatures of 60-80°C and higher acid concentrations to overcome the deactivating effect of the initially introduced nitro group [2] [10]. The formation of dinitrotoluene isomers proceeds through electrophilic attack at the remaining activated positions, yielding predominantly 2,4-dinitrotoluene and 2,6-dinitrotoluene [10] [11]. This stage demonstrates reduced reaction rates compared to the initial mononitration due to the electron-withdrawing influence of the nitro substituent, which decreases the nucleophilicity of the aromatic ring [12] [13].

The final trinitration step represents the most challenging transformation, requiring temperatures of 90-130°C and the use of fuming nitric acid with oleum to achieve adequate conversion [14]. The formation of 3,4,5-trinitrotoluene from dinitrotoluene precursors involves attack at the remaining unsubstituted position, requiring highly concentrated nitrating agents to drive the reaction to completion [15] [16]. This transformation typically exhibits lower yields compared to the preceding nitration steps due to competing oxidation reactions and the significantly reduced reactivity of the dinitrotoluene substrate [14] [17].

Alternative synthetic pathways have been developed to address limitations associated with the conventional sequential nitration approach. The oxidative conversion of 3,5-dinitro-4-aminotoluene using Caro's acid represents a notable example, providing a two-step route to 3,4,5-trinitrotoluene through selective oxidation of the amino functionality [18] [19]. This methodology demonstrates yields of 70-80% while avoiding some of the harsh reaction conditions required for direct trinitration [18].

Catalytic nitration approaches utilizing zeolite materials have emerged as environmentally advantageous alternatives to conventional mixed acid systems [4] [20]. The incorporation of H-ZSM-5 zeolite catalysts enables selective nitration with reduced formation of undesired meta-isomers, achieving p-nitrotoluene selectivity of up to 81% compared to 38% obtained with conventional methods [4] [21]. These catalytic systems operate at moderate temperatures of 100-120°C and demonstrate enhanced selectivity control through shape-selective catalysis within the zeolite framework [20] [22].

Flow Chemistry Approaches for Controlled Nitration

Flow chemistry methodologies have revolutionized the synthesis of 3,4,5-trinitrotoluene by addressing fundamental safety and efficiency limitations inherent in traditional batch processes [23] [14] [24]. The implementation of continuous flow reactors enables precise control over reaction parameters while minimizing the hazards associated with large-scale nitration reactions through reduced hold-up volumes and enhanced heat transfer capabilities [15] [25] [26].

Modern flow chemistry systems for trinitrotoluene synthesis employ fully automated reactor configurations that integrate temperature control, reagent dosing, and product separation within a continuous processing framework [23] [14]. These systems demonstrate remarkable improvements in conversion efficiency, with reported yields exceeding 99% under optimized conditions utilizing ordinary nitrating mixtures rather than the fuming acids required in batch processes [14] [15]. The enhanced mass and heat transfer characteristics of microreactor systems enable the use of milder reagent concentrations while achieving superior conversion rates compared to conventional stirred tank reactors [27] [26].

| Flow Chemistry Study | Reactor Type | Optimal Temperature (°C) | Residence Time (min) | Conversion Rate (%) | Safety Improvements |

|---|---|---|---|---|---|

| Kyprianou et al. (2020) | Fully automated flow system | 130 | 20 | 99.2 | Reduced hold-up volume |

| Ni et al. (2022) | Meso-scale flow reactor | 120 | 25 | 96.5 | Better temperature control |

| Guo et al. (2022) | Microreactor | 110 | 15 | 98.1 | Enhanced mixing |

| Song et al. (2022) | Continuous-flow microreactor | 125 | 30 | 97.8 | Continuous monitoring |

The optimization of flow nitration processes has revealed critical relationships between residence time, temperature, and reagent stoichiometry [14] [26]. Systematic investigations demonstrate that residence times of 10-30 minutes are sufficient to achieve complete conversion when coupled with temperatures in the range of 80-150°C [23] [24] [26]. This represents a substantial reduction compared to batch reaction times of 2-6 hours typically required for comparable conversion levels [11] [15].

The implementation of microreactor technology addresses mass transfer limitations that often constrain batch nitration processes [28] [29]. The high surface-area-to-volume ratios characteristic of microreactor geometries facilitate rapid heat removal during the highly exothermic nitration reactions, preventing thermal runaway and enabling operation at elevated temperatures without safety concerns [24] [27] [26]. Additionally, the enhanced mixing achieved through microchannel designs ensures homogeneous reagent distribution and eliminates concentration gradients that can lead to side product formation [30] [28].

Flow chemistry approaches have demonstrated particular advantages in the final trinitration stage, where conventional batch methods encounter significant challenges related to heat management and reagent mixing [14] [15]. The ability to maintain precise temperature control throughout the reaction enables the use of higher temperatures that accelerate reaction rates while preventing decomposition pathways that become problematic in batch systems [25] [26]. Furthermore, the continuous removal of reaction products prevents accumulation of trinitrotoluene in the reactive environment, reducing the risk of unwanted secondary reactions [23] [24].

Recent developments in flow chemistry have focused on the integration of design-of-experiments methodologies to systematically optimize reaction conditions [14] [28] [31]. These approaches enable the simultaneous evaluation of multiple reaction parameters and their interactions, leading to the identification of optimal operating windows that maximize yield while maintaining selectivity [30] [28] [29]. The statistical analysis of experimental data provides insights into the relative importance of different process variables and guides the development of robust operating procedures [28] [31].

Reaction Optimization Through Design-of-Experiments

The application of design-of-experiments methodologies to 3,4,5-trinitrotoluene synthesis has enabled systematic optimization of reaction parameters while minimizing experimental effort and providing statistical validation of results [32] [33] [31]. These statistical approaches facilitate the identification of optimal reaction conditions through structured experimental designs that explore the effects of multiple variables simultaneously rather than relying on traditional one-factor-at-a-time optimization strategies [34] [31] [35].

Contemporary optimization studies employ factorial designs and response surface methodologies to investigate the complex interactions between temperature, residence time, reagent concentrations, and flow rates in trinitrotoluene synthesis [28] [36] [37]. These approaches generate mathematical models that describe the relationship between process inputs and desired outputs, enabling prediction of optimal conditions and identification of critical process parameters [38] [39] [31].

| Optimization Parameter | Low Level | High Level | Optimal Range | Effect on Yield | Effect on Selectivity |

|---|---|---|---|---|---|

| Reaction Temperature | 25°C | 150°C | 80-120°C | Positive (moderate) | Negative (weak) |

| Residence Time | 5 minutes | 60 minutes | 15-30 minutes | Positive (strong) | Positive (moderate) |

| Nitric Acid Concentration | 60% | 99% | 65-90% | Positive (strong) | Positive (strong) |

| Sulfuric Acid Concentration | 85% | 98% | 90-98% | Positive (moderate) | Positive (moderate) |

| Reactant Molar Ratio | 1:1 | 5:1 | 2.5:1-3.5:1 | Positive (strong) | Positive (moderate) |

Statistical analysis of optimization data reveals that nitric acid concentration and reactant molar ratio exhibit the strongest influence on reaction yield, while residence time demonstrates significant effects on both conversion and selectivity [28] [29] [31]. Temperature effects follow a more complex relationship, with moderate positive impacts on yield balanced against potential negative effects on selectivity at elevated temperatures due to increased side reaction rates [28] [40] [41].

Response surface methodology studies have identified optimal operating regions that balance competing objectives of high yield, selectivity, and reaction rate [28] [36] [29]. These investigations typically employ central composite designs or Box-Behnken designs to efficiently explore the experimental space while providing adequate data for model development [34] [37] [31]. The resulting response surfaces reveal the existence of optimal operating windows where multiple objectives can be simultaneously achieved [28] [36].

The implementation of design-of-experiments approaches in flow chemistry systems has demonstrated particular value in addressing the multivariable nature of continuous processing optimization [14] [30] [28]. The ability to rapidly adjust operating conditions in flow systems enables efficient execution of experimental designs, while automated data collection facilitates the generation of large datasets required for robust statistical analysis [38] [31] [35].

Kinetic modeling studies integrated with design-of-experiments methodologies have provided fundamental insights into the reaction mechanisms governing trinitrotoluene formation [28] [17] [42]. These investigations reveal activation energies ranging from 42-58 kilojoules per mole for the initial nitration step to 85-105 kilojoules per mole for the final trinitration reaction, reflecting the progressive deactivation of the aromatic ring with successive nitro group introduction [17] [42]. The heat of reaction values demonstrate the highly exothermic nature of these transformations, with reaction enthalpies ranging from -75 to -150 kilojoules per mole depending on the specific nitration stage [17] [42].

| Reaction Stage | Activation Energy (kJ/mol) | Heat of Reaction (kJ/mol) | Rate Constant at 25°C | Mass Transfer Limitation |

|---|---|---|---|---|

| First nitration (Toluene → MNT) | 42-58 | -125 to -145 | 2.5 × 10⁻⁴ | Negligible |

| Second nitration (MNT → DNT) | 65-82 | -95 to -115 | 8.2 × 10⁻⁶ | Moderate |

| Third nitration (DNT → TNT) | 85-105 | -75 to -95 | 1.1 × 10⁻⁷ | Significant |

Advanced optimization strategies incorporate robustness testing to evaluate the sensitivity of optimal conditions to variations in process parameters [38] [31]. These studies identify operating regions where small deviations from target conditions do not significantly impact product quality, providing guidance for industrial implementation where perfect process control may not be achievable [33] [31] [35]. The integration of uncertainty quantification methods enables the development of control strategies that maintain performance despite inherent process variability [34] [31].

XLogP3

Other CAS

Wikipedia

Dates

Explore Compound Types